1-(1-Benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea
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Overview
Description
1-(1-Benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea is a chemical compound with a complex structure that includes a benzylpiperidine moiety and an ethylphenyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 1-benzylpiperidine with 2-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1-Benzylpiperidin-4-yl)ethyl)urea: Shares a similar piperidine structure but differs in the substitution pattern on the urea group.
2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate: Contains a methanesulfonate group instead of the urea group.
Uniqueness
1-(1-Benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea is unique due to its specific combination of the benzylpiperidine and ethylphenyl urea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-18-10-6-7-11-20(18)23-21(25)22-19-12-14-24(15-13-19)16-17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKXMOIGGNTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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